molecular formula C9H18N2O2 B3045064 1-Methyl-3-N-Boc-amino-azetidine CAS No. 1017789-66-0

1-Methyl-3-N-Boc-amino-azetidine

Cat. No.: B3045064
CAS No.: 1017789-66-0
M. Wt: 186.25 g/mol
InChI Key: JAUBBNYLYXFNEE-UHFFFAOYSA-N
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Description

1-Methyl-3-N-Boc-amino-azetidine is a four-membered nitrogen-containing heterocycle

Mechanism of Action

Target of Action

1-Methyl-3-N-Boc-amino-azetidine is a complex organic compound that plays a significant role in organic synthesis . .

Mode of Action

It’s known that it’s widely used in organic synthesis as an amine protecting group

Biochemical Pathways

It’s known to be a significant intermediate in organic synthesis , suggesting it may be involved in various biochemical pathways depending on the context of the synthesis.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific context of the synthesis.

Action Environment

As an organic synthesis intermediate , its behavior may be influenced by factors such as temperature, pH, and the presence of other reactants.

Preparation Methods

The synthesis of 1-Methyl-3-N-Boc-amino-azetidine typically involves the following steps:

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

1-Methyl-3-N-Boc-amino-azetidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include catalytic amounts of Au(PPh3)(NTf2), methanesulfonic acid, and LDA for enolization . Major products formed from these reactions include various functionalized heterocycles and amino acid derivatives .

Scientific Research Applications

1-Methyl-3-N-Boc-amino-azetidine has several scientific research applications:

Comparison with Similar Compounds

1-Methyl-3-N-Boc-amino-azetidine can be compared with other azetidine derivatives such as:

    3-Amino-4-aryl-azetidine: Known for its use in the synthesis of dihydrothiazoles.

    N-Boc-azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.

    Methyl 2-(oxetan-3-ylidene)acetate: Used in similar aza-Michael addition reactions

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(1-methylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-7-5-11(4)6-7/h7H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUBBNYLYXFNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635038
Record name tert-Butyl (1-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-66-0
Record name tert-Butyl (1-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-methylazetidin-3-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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